1,1,7-Heptanetricarboxylic Acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H16O6 |
|---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
heptane-1,1,7-tricarboxylic acid |
InChI |
InChI=1S/C10H16O6/c11-8(12)6-4-2-1-3-5-7(9(13)14)10(15)16/h7H,1-6H2,(H,11,12)(H,13,14)(H,15,16) |
InChI Key |
LTEIDHMCZYIQLA-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCC(=O)O)CCC(C(=O)O)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Route Optimization for 1,1,7 Heptanetricarboxylic Acid
Retrosynthetic Analysis of 1,1,7-Heptanetricarboxylic Acid
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical steps. For this compound, a primary disconnection can be made at the carbon-carbon bonds adjacent to the carboxyl groups.
A key strategic bond to consider for disconnection is the one between the α- and β-carbons relative to the two carboxyl groups at the C1 position. This suggests a Michael addition-type reaction as a potential forward synthetic step. Another logical disconnection is at the C-C bond further down the chain, which could be formed through various coupling reactions.
A plausible retrosynthetic pathway for this compound could involve the following disconnections:
Disconnection 1 (C1-C2 bond): This leads back to a malonic ester derivative and a suitable seven-carbon chain with a leaving group at one end and a precursor to a carboxylic acid at the other.
Disconnection 2 (C6-C7 bond): This could simplify the seven-carbon chain into more manageable fragments. For instance, a Grignard reaction could be envisioned where a six-carbon fragment with a terminal halide reacts with carbon dioxide.
These disconnections highlight the need for starting materials that can be readily functionalized to introduce the carboxylic acid groups at the desired positions.
Classical and Modern Synthetic Approaches for Carboxylic Acids with Multiple Carboxyl Groups
The synthesis of molecules bearing multiple carboxylic acid groups often requires careful selection of synthetic strategies to ensure high yields and selectivity.
Carbon-Carbon Bond Formation Strategies
The creation of the carbon skeleton is a fundamental aspect of synthesizing this compound. Several C-C bond formation reactions are applicable:
Malonic Ester Synthesis: This classical method is well-suited for preparing compounds with a dicarboxylic acid moiety. The reaction of diethyl malonate with a suitable alkyl halide, in this case, a derivative of heptane (B126788), would be a primary consideration.
Coupling Reactions: Modern cross-coupling reactions, such as the Sonogashira coupling, can be employed to construct the carbon backbone. unl.edu Although often used for creating double or triple bonds, subsequent reduction can yield the desired saturated chain.
Grignard Reactions: The reaction of a Grignard reagent with carbon dioxide is a classic method for introducing a carboxylic acid group. wikipedia.org This could be applied to introduce the terminal carboxyl group at C7.
Hydrocyanation followed by Hydrolysis: The addition of a cyanide group to an alkyl halide, followed by hydrolysis of the resulting nitrile, is a two-step method for elongating a carbon chain and introducing a carboxylic acid. youtube.com
| C-C Bond Formation Strategy | Description | Key Reagents |
| Malonic Ester Synthesis | A nucleophilic substitution reaction where the enolate of a malonic ester attacks an alkyl halide. | Diethyl malonate, Sodium ethoxide, Alkyl halide |
| Sonogashira Coupling | A cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. unl.edu | Palladium catalyst, Copper co-catalyst, Base |
| Grignard Reaction | A nucleophilic addition of an organomagnesium halide to an electrophile, such as CO2. wikipedia.org | Magnesium, Alkyl halide, Carbon dioxide |
| Hydrocyanation/Hydrolysis | A two-step process involving nucleophilic substitution with a cyanide ion followed by acidic or basic hydrolysis. youtube.com | Sodium or Potassium cyanide, Alkyl halide, Acid/Base |
Carboxylation Reactions for Polycarboxylic Acid Synthesis
Carboxylation is the direct introduction of a carboxyl group into a substrate. wikipedia.org This can be achieved through various methods:
Direct Carboxylation with CO2: Utilizing carbon dioxide as a C1 building block is an attractive and sustainable approach. researchgate.netrsc.org This can be achieved through reactions with organometallic reagents or via catalytic processes. organic-chemistry.org
Oxidative Cleavage: The oxidation of unsaturated precursors, such as alkenes or alkynes, can yield carboxylic acids. Strong oxidizing agents like potassium permanganate (B83412) or ozone are typically used.
Hydrocarboxylation: This reaction involves the addition of both a hydrogen atom and a carboxyl group across a double or triple bond. rsc.org
Chemo- and Regioselective Synthesis of this compound
A significant challenge in synthesizing this compound is achieving the correct chemo- and regioselectivity. This means controlling which functional groups react and at which position in the molecule.
Protecting groups are often essential to prevent unwanted side reactions. For instance, if a diol is used as a starting material, one hydroxyl group might need to be protected while the other is converted to a carboxylic acid. The choice of protecting group and the conditions for its introduction and removal are critical for the success of the synthesis.
Regioselectivity in carboxylation reactions can be influenced by the choice of catalyst and reaction conditions. For example, in the hydrocarboxylation of an unsaturated substrate, the catalyst can direct the addition of the carboxyl group to a specific carbon atom. rsc.org
Green Chemistry Principles in the Synthesis of Polycarboxylic Acids
Modern synthetic chemistry places a strong emphasis on sustainability and the principles of green chemistry. In the context of polycarboxylic acid synthesis, this involves:
Use of Renewable Feedstocks: Exploring bio-based starting materials to reduce reliance on petrochemicals. rsc.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Use of Safer Solvents and Reagents: Avoiding the use of toxic and hazardous substances.
Energy Efficiency: Developing reactions that can be carried out at ambient temperature and pressure. mdpi.comresearchgate.net
The use of CO2 as a C1 building block is a prime example of applying green chemistry principles to carboxylic acid synthesis. researchgate.netrsc.orgrsc.org
Catalytic Methods in Tricarboxylic Acid Synthesis
Catalysis plays a crucial role in the efficient and selective synthesis of polycarboxylic acids. rsc.org
Homogeneous Catalysis: Transition metal complexes, such as those of palladium, rhodium, and nickel, are widely used to catalyze C-C bond formation and carboxylation reactions. organic-chemistry.orgrsc.org
Heterogeneous Catalysis: Solid-supported catalysts offer advantages in terms of ease of separation and reusability. rsc.org
Biocatalysis: Enzymes can offer unparalleled selectivity and operate under mild, environmentally benign conditions. byjus.com For instance, carboxylases are enzymes that catalyze carboxylation reactions in biological systems. wikipedia.org
The development of novel catalytic systems is a key area of research aimed at improving the sustainability and efficiency of tricarboxylic acid synthesis.
Advanced Studies on Chemical Reactivity and Derivative Synthesis of 1,1,7 Heptanetricarboxylic Acid
Nucleophilic Acyl Substitution Reactions of 1,1,7-Heptanetricarboxylic Acid and its Derivatives
Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acids and their derivatives. In the case of this compound, the three carboxyl groups can undergo substitution, although their reactivity can differ. The geminal dicarboxylic acid moiety at the C1 position may exhibit electronic and steric effects that influence its reactivity compared to the terminal carboxyl group at the C7 position.
The general mechanism for nucleophilic acyl substitution involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of a leaving group, regenerating the carbonyl double bond. frontiersin.org The reactivity of the carboxylic acid derivatives generally follows the order: acyl chloride > acid anhydride (B1165640) > ester > amide. masterorganicchemistry.com Direct nucleophilic substitution on a carboxylic acid is challenging because the hydroxyl group is a poor leaving group. Therefore, the carboxylic acid is often activated or converted into a more reactive derivative. rsc.org
Under basic conditions, carboxylic acids are deprotonated to form carboxylate anions, which are generally unreactive towards nucleophilic attack due to their negative charge. However, under acidic catalysis, the carbonyl oxygen can be protonated, which activates the carbonyl carbon towards attack by a weak nucleophile. libretexts.org
Esterification and Amidation Strategies for this compound Derivatives
Esterification: The conversion of the carboxylic acid groups of this compound into esters is a common and important transformation. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid, is a widely used method. masterorganicchemistry.comnumberanalytics.com This reaction is an equilibrium process. To drive the reaction towards the formation of the ester, an excess of the alcohol is often used, or the water generated during the reaction is removed. libretexts.orgmasterorganicchemistry.com Given the presence of three carboxyl groups, a mixture of mono-, di-, and tri-esters can be expected, and controlling the stoichiometry of the alcohol is crucial for selective esterification.
Amidation: The formation of amides from this compound typically requires activation of the carboxyl groups. Direct reaction with an amine is generally unfavorable as the basic amine will deprotonate the carboxylic acid to form an unreactive ammonium (B1175870) carboxylate salt. libretexts.orgmdpi.com One common strategy involves heating this ammonium salt to high temperatures (often above 100-160°C) to drive off water and form the amide bond. libretexts.orgrsc.org A more versatile approach is to first convert the carboxylic acid into a more reactive derivative, such as an acyl chloride or an acid anhydride, which then readily reacts with an amine to form the amide. researchgate.net Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate the direct amidation at milder temperatures. mdpi.com
| Reactant Alcohol | Potential Product(s) | Typical Catalyst | General Reaction Conditions |
|---|---|---|---|
| Methanol | Methyl 1,1,7-heptanetricarboxylate | H₂SO₄ | Reflux in excess methanol |
| Ethanol (B145695) | Ethyl 1,1,7-heptanetricarboxylate | HCl (gas) | Heating in excess ethanol with water removal |
| Isopropanol | Isopropyl 1,1,7-heptanetricarboxylate | TsOH | Reflux in isopropanol |
| Reactant Amine | Activating Agent | Potential Product(s) | General Reaction Conditions |
|---|---|---|---|
| Ammonia | Heat (from ammonium salt) | 1,1,7-Heptanetricarboxamide | High temperature (>100°C) |
| Benzylamine | DCC | N-Benzyl-1,1,7-heptanetricarboxamide | Room temperature in a suitable solvent |
| Diethylamine | SOCl₂ (to form acyl chloride first) | N,N-Diethyl-1,1,7-heptanetricarboxamide | Reaction of the formed acyl chloride with the amine, often in the presence of a non-nucleophilic base |
Formation of Anhydrides and Acyl Halides from this compound
Acid Anhydrides: Acid anhydrides are highly reactive derivatives of carboxylic acids. They can be prepared from this compound, though the formation of intramolecular versus intermolecular anhydrides would depend on the reaction conditions. A common laboratory method for preparing anhydrides is the reaction of an acyl chloride with a carboxylate salt. rsc.org It is conceivable that under controlled conditions, an intramolecular anhydride could be formed between two of the carboxyl groups, particularly if a five- or six-membered ring can be formed, although the structure of this compound does not favor this. More likely, intermolecular anhydrides or polymeric anhydrides would be formed upon heating or treatment with a dehydrating agent.
Acyl Halides: Acyl halides, particularly acyl chlorides, are among the most reactive carboxylic acid derivatives. masterorganicchemistry.com They are valuable synthetic intermediates. The most common method for preparing acyl chlorides is the reaction of the carboxylic acid with thionyl chloride (SOCl₂). mdpi.comwikipedia.org Other reagents like phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅) can also be used. masterorganicchemistry.com The reaction with thionyl chloride is often preferred because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the resulting acyl chloride. rsc.org Treating this compound with an excess of thionyl chloride would be expected to convert all three carboxyl groups to their corresponding acyl chlorides.
Cyclization and Ring-Closure Reactions Involving this compound
The potential for intramolecular cyclization of this compound or its derivatives is an area of interest. While the parent acid itself is not predisposed to simple cyclization, its derivatives could be. For instance, if one of the terminal carboxyl groups were to be reduced to a hydroxyl group, an intramolecular esterification (lactonization) could occur. The formation of a lactone is generally favored when it results in a five- or six-membered ring. wikipedia.org In the case of a derivative of this compound, the ring size would depend on which carboxyl group reacts with the hydroxyl group.
Another possibility for cyclization could arise from reactions such as the Dieckmann condensation if the corresponding diester were treated with a strong base. However, this would require the formation of a carbanion alpha to one of the ester groups. The geminal diester at the C1 position could potentially undergo Thorpe-Ziegler cyclization. Acid-catalyzed cyclizations, such as intramolecular Friedel-Crafts acylation, would require an aromatic ring to be present in the molecule, which is not the case for this compound itself. researchgate.net
Metal Complexation and Coordination Chemistry of Tricarboxylic Acids
Tricarboxylic acids are excellent chelating agents, capable of forming stable complexes with a variety of metal ions. The carboxylate groups can act as Lewis bases, donating electron density to a metal cation. Citric acid, a well-known tricarboxylic acid, is widely studied for its ability to form complexes with numerous metal ions. rsc.org Similarly, this compound, upon deprotonation, would present three carboxylate anions that can coordinate to a metal center in various modes (monodentate, bidentate, bridging).
The stability of these metal complexes is quantified by their stability constants (log K). The value of the stability constant depends on factors such as the nature of the metal ion (charge, size), the pH of the solution (which affects the protonation state of the carboxylic acid), and the formation of chelate rings. The presence of multiple binding sites in this compound allows for the formation of stable chelate complexes, particularly with di- and trivalent metal ions. The Irving-Williams series often predicts the relative stability of complexes with divalent transition metal ions.
| Metal Ion | Plausible Complex Stoichiometry (Metal:Ligand) | Anticipated Relative Stability | Potential Coordination Moieties |
|---|---|---|---|
| Cu²⁺ | 1:1, 1:2 | High | Carboxylate groups |
| Fe³⁺ | 1:1, 1:2 | Very High | Carboxylate groups |
| Ca²⁺ | 1:1 | Moderate | Carboxylate groups |
| Zn²⁺ | 1:1, 1:2 | Moderate-High | Carboxylate groups |
| Al³⁺ | 1:1 | High | Carboxylate groups |
Investigating Biochemical Pathways and Enzymatic Transformations Involving Tricarboxylic Acids
Role of Tricarboxylic Acids in Fundamental Metabolic Pathways
The metabolic pathways of glycolysis, the pentose phosphate pathway (PPP), and the TCA cycle are intricately connected. nih.gov Glycolysis, occurring in the cytosol, breaks down glucose into pyruvate, which is then converted to acetyl-CoA and enters the mitochondrial TCA cycle. promocell.comslideshare.net This links carbohydrate breakdown directly to the central energy-yielding pathway.
The pentose phosphate pathway, an alternative route for glucose metabolism, runs parallel to glycolysis. slideshare.netutmb.edu It generates NADPH, which is essential for reductive biosynthesis and protection against oxidative stress, and produces precursors for nucleotide synthesis. slideshare.net Intermediates of the PPP, such as glyceraldehyde-3-phosphate and fructose-6-phosphate, are also key components of the glycolytic pathway, allowing for metabolic flux between these two routes depending on the cell's needs. slideshare.netutmb.edu
The TCA cycle is the primary pathway for the oxidation of acetyl-CoA, derived from various fuel molecules, to generate energy in the form of ATP and reducing equivalents (NADH and FADH₂). wikipedia.orgbritannica.comteachmephysiology.com The cycle begins with the condensation of acetyl-CoA and oxaloacetate to form the tricarboxylic acid, citrate. britannica.comteachmephysiology.com Through a series of eight enzymatic steps, citrate is oxidized, releasing carbon dioxide and regenerating oxaloacetate to continue the cycle. britannica.comyoutube.com
While the canonical Krebs cycle is the most well-known, variations or "analogues" exist in different organisms or under specific metabolic conditions. These alternative pathways may bypass certain steps or run in reverse (reductive TCA cycle) to fix carbon dioxide, particularly in some bacteria and archaea.
Enzymatic Biotransformations of Carboxylic Acids
Enzymes play a crucial role in the synthesis and degradation of carboxylic acids through a variety of biotransformation reactions. These biocatalytic processes are often highly selective and efficient, operating under mild conditions. nih.gov
Carboxylic Acid Reductases (CARs) are a significant class of enzymes that catalyze the reduction of carboxylic acids to their corresponding aldehydes. rsc.orgnih.govnih.gov This transformation is challenging through traditional chemical methods but is efficiently achieved by CARs using ATP and NADPH as cofactors. nih.govrsc.orgrsc.org CARs are large, multi-domain proteins found in bacteria and fungi. nih.govnih.gov They have a broad substrate scope, accepting a wide range of aromatic and aliphatic carboxylic acids, making them valuable tools in biotechnology for producing aldehydes used in flavors, fragrances, and as intermediates for other chemicals. rsc.orgsci-hub.seresearchgate.net
Transaminases , or aminotransferases, are enzymes that catalyze the transfer of an amino group from an amino acid to an α-keto acid. wikipedia.org This reaction is fundamental to amino acid metabolism. wikipedia.orgijhmr.com While their primary substrates are amino acids and keto acids, some transaminases exhibit side activities and can act on other molecules. nih.gov The reversibility of the transamination reaction is exploited in biocatalysis for the synthesis of chiral amines, which are valuable building blocks in the pharmaceutical industry. wikipedia.org
Hydrolases are a broad class of enzymes that catalyze the cleavage of chemical bonds by the addition of water. Carboxylic ester hydrolases, for example, break down esters into a carboxylic acid and an alcohol. mdpi.comnih.govnih.gov This process is vital in drug metabolism, where ester-containing prodrugs are hydrolyzed to their active carboxylic acid form. nih.gov The hydrolysis of esters is a fundamental reaction in many biological processes, including lipid metabolism. mdpi.com
Oxidoreductases catalyze oxidation-reduction reactions. reddit.com In the context of carboxylic acid metabolism, these enzymes are involved in both their synthesis and degradation. For example, aldehyde oxidoreductases can catalyze the oxidation of aldehydes to carboxylic acids. nih.gov Conversely, as seen with CARs, some oxidoreductases catalyze the reduction of carboxylic acids. nih.gov The TCA cycle itself involves several oxidation steps catalyzed by dehydrogenases (a type of oxidoreductase), leading to the reduction of NAD+ and FAD. researchgate.netnih.gov
Biosynthetic Origin and Pathways of Natural Product Carboxylic Acids
Nature produces a vast array of carboxylic acids through various biosynthetic pathways. These natural products often have complex structures and potent biological activities. The building blocks for these molecules are typically derived from primary metabolism. slideshare.net
The primary biosynthetic pathways leading to natural product carboxylic acids include:
The Acetate-Malonate Pathway: This pathway produces fatty acids and polyketides using acetyl-CoA and malonyl-CoA as building blocks. slideshare.netresearchgate.net
The Shikimate Pathway: This pathway synthesizes aromatic amino acids, which can then be precursors to a variety of aromatic carboxylic acids like cinnamic acid. slideshare.netresearchgate.net
The Mevalonate and MEP/DOXP Pathways: These pathways produce isoprenoids, which can be modified to include carboxylic acid functionalities. researchgate.net
Amino Acid Metabolism: Amino acids themselves can be precursors to a range of carboxylic acids. slideshare.netresearchgate.net
Decarboxylation, the removal of a carboxyl group, is a common reaction in the biosynthesis of many natural products, highlighting the dynamic role of the carboxylic acid moiety in creating molecular diversity. acs.org Some rare natural products even contain a thiocarboxylic acid group, which is biosynthesized by a specific enzymatic cassette that activates the carboxylate with coenzyme A followed by sulfur transfer. researchgate.net
Data Tables
Table 1: Key Metabolic Pathways Involving Tricarboxylic Acids and their Intersections
| Pathway | Primary Function | Key Tricarboxylic Acid Intermediate | Intersection Points |
|---|---|---|---|
| Tricarboxylic Acid (TCA) Cycle | Energy production (ATP, NADH, FADH₂), precursor biosynthesis wikipedia.orgbritannica.com | Citrate, Isocitrate britannica.com | Acetyl-CoA from Glycolysis and Fatty Acid Oxidation promocell.com |
| Glycolysis | Breakdown of glucose to pyruvate promocell.com | - | Provides pyruvate for conversion to Acetyl-CoA, which enters the TCA cycle promocell.comslideshare.net |
| Pentose Phosphate Pathway (PPP) | NADPH production, nucleotide precursor synthesis slideshare.net | - | Shares intermediates like G3P and F6P with Glycolysis slideshare.net |
Table 2: Major Enzyme Classes in Carboxylic Acid Biotransformations
| Enzyme Class | Function | Example Reaction | Cofactors (if any) |
|---|---|---|---|
| Carboxylic Acid Reductases (CARs) | Reduction of carboxylic acids to aldehydes rsc.orgnih.gov | R-COOH → R-CHO | ATP, NADPH nih.govnih.gov |
| Transaminases | Transfer of an amino group between an amino acid and a keto acid wikipedia.org | Amino Acid₁ + Keto Acid₂ ⇌ Keto Acid₁ + Amino Acid₂ | Pyridoxal phosphate wikipedia.org |
| Hydrolases (Esterases) | Hydrolysis of esters to carboxylic acids and alcohols mdpi.comnih.gov | R-COOR' + H₂O → R-COOH + R'-OH | None |
| Oxidoreductases | Catalyze oxidation-reduction reactions reddit.com | R-CHO → R-COOH (Oxidation) | NAD⁺/NADP⁺ or FAD |
Isotopic Labeling Studies in Metabolic Pathway Elucidation
Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within a biological system. This methodology involves the introduction of atoms with a non-standard number of neutrons (isotopes) into a molecule of interest. These labeled molecules, or tracers, can then be tracked as they are processed through various biochemical reactions.
The core principle of isotopic labeling lies in the ability to distinguish the labeled molecules from their naturally occurring, unlabeled counterparts. This distinction is typically achieved using techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, which can detect the mass or magnetic differences conferred by the isotopic label.
Detailed Research Findings from Analogous Studies
While specific studies on 1,1,7-Heptanetricarboxylic Acid are not available, research on other tricarboxylic acids and related fatty acids provides a blueprint for how such investigations would be conducted. For instance, studies on the metabolism of heptadecanoic acid, a C17 fatty acid, have utilized isotopic labeling to understand its myocardial uptake and oxidation.
In a typical isotopic labeling experiment to elucidate a metabolic pathway, a substrate is synthesized with one or more heavy isotopes, such as Carbon-13 (¹³C) or Deuterium (²H). This labeled substrate is then introduced to a biological system, which could be cultured cells, a perfused organ, or a whole organism. After a designated period, metabolites are extracted and analyzed. The presence and position of the isotopic label in various downstream molecules reveal the sequence of enzymatic reactions and the interconnectivity of metabolic pathways.
For example, if ¹³C-labeled this compound were administered, its conversion into other molecules could be tracked. The pattern of ¹³C incorporation into intermediates of the citric acid cycle, for instance, would indicate whether and how this compound feeds into central carbon metabolism.
Interactive Data Table: Common Isotopes in Metabolic Research
| Isotope | Natural Abundance (%) | Detection Method | Common Applications in Metabolism |
| Carbon-13 (¹³C) | 1.1 | Mass Spectrometry, NMR | Tracing carbon backbones in glycolysis, TCA cycle, and fatty acid synthesis. |
| Deuterium (²H) | 0.015 | Mass Spectrometry, NMR | Probing redox reactions and water metabolism. |
| Nitrogen-15 (¹⁵N) | 0.37 | Mass Spectrometry, NMR | Following amino acid and nucleotide metabolism. |
| Oxygen-18 (¹⁸O) | 0.2 | Mass Spectrometry | Investigating oxygen incorporation in oxidation reactions. |
The data generated from such studies are often complex, requiring sophisticated analytical techniques and computational modeling to interpret the flux of the labeled atoms through the metabolic network. This approach, known as metabolic flux analysis, provides quantitative insights into the rates of different biochemical reactions.
Although direct experimental data for this compound is lacking, the established methodologies of isotopic labeling provide a clear and powerful framework for its future investigation within the realm of biochemical pathways and enzymatic transformations.
Environmental Behavior and Degradation Pathways of Carboxylic Acids
Abiotic Degradation Mechanisms of Polycarboxylic Acids in Environmental Systems
Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For polycarboxylic acids like 1,1,7-Heptanetricarboxylic Acid, key abiotic mechanisms include photodegradation and hydrolysis. mdpi.com These processes are influenced by environmental conditions such as sunlight, temperature, and pH. mdpi.com
Photodegradation Processes
Photodegradation is the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. Carboxylic acids can undergo direct decarboxylation when exposed to visible light in the presence of a photocatalyst, generating carbon-centered radicals. researchgate.net This process can lead to the degradation of the polymer backbone in larger molecules. researchgate.net For aromatic carboxylic acids, the presence of hydroxyl groups on the benzene (B151609) ring influences the degradation rate, with an increasing number of hydroxyl groups generally leading to slower degradation but faster mineralization. acs.org In the case of this compound, an aliphatic tricarboxylic acid, its lack of significant chromophores that absorb sunlight in the environmentally relevant spectrum (wavelengths > 290 nm) suggests that direct photodegradation is likely to be a slow process. However, indirect photodegradation, mediated by photosensitizing substances present in natural waters (e.g., humic acids), could play a role in its transformation. These sensitizers can absorb light and produce reactive oxygen species, such as hydroxyl radicals, which can then attack the organic molecule.
Advanced oxidation processes, such as the UV/H₂O₂ system, are effective in degrading various carboxylic acids. acs.org The photocatalytic activity of metal oxides like TiO₂ and ZnO can also mineralize organic pollutants, including carboxylic acids, into CO₂ and H₂O. mdpi.com
Biotic Degradation of Organic Acids by Microbial Communities
The primary route for the environmental breakdown of many organic compounds is through the metabolic activities of microorganisms. nih.gov Bacteria and fungi possess diverse enzymatic machinery capable of degrading a wide array of organic structures, including polycarboxylic acids. mdpi.comnih.gov
Bacterial and Fungal Degradation Pathways
Bacteria and fungi are central to the biodegradation of organic matter. mdpi.com Mixed microbial communities, often found in environments like compost, can exhibit synergistic actions to break down complex hydrocarbon contaminants. researchgate.net The presence of functional groups like the carboxylic acid group generally enhances the biodegradability of a molecule compared to its unfunctionalized counterpart. nih.gov
Bacterial degradation of compounds with tertiary carbon atoms, a feature present in this compound, is known to occur. nih.gov For instance, the degradation of some compounds can proceed through the tricarboxylic acid (TCA) cycle, a central metabolic pathway. nih.govapsnet.org In some pathogenic bacteria, the disruption of the TCA cycle has been linked to altered virulence and production of cell wall-degrading enzymes. apsnet.orgoup.comnih.gov
Fungi, particularly those from the Aspergillus and Penicillium genera, are known to degrade a variety of organic compounds, including hydrocarbons and pesticides. researchgate.netnih.gov Some fungi can produce a mixture of carboxylic acids from the degradation of polymers. mdpi.com The degradation of aliphatic hydrocarbons by fungi often starts with the oxidation of a terminal methyl group, eventually forming a fatty acid that can be further metabolized through beta-oxidation. oup.com Given the long aliphatic chain of this compound, it is plausible that similar fungal pathways would be involved in its breakdown. Fungi can also transform complex organic molecules like humic acids, altering their structure and composition. mdpi.com
Enzymatic Systems in Biodegradation of Polycarboxylic Acids
The biodegradation of complex organic molecules is mediated by specific enzymes. Carboxyl-esterases, a broad class of enzymes with an alpha/beta hydrolase fold, are crucial for the hydrolysis of ester bonds. nih.govencyclopedia.pub These enzymes, which include lipases and cutinases, are widespread in bacteria and fungi and can act on a variety of substrates, including polyesters. nih.govmdpi.com
The catalytic mechanism of these esterases typically involves a catalytic triad (B1167595) of amino acids (e.g., Serine, Histidine, and an acidic residue) that facilitates the hydrolysis of the ester bond. encyclopedia.pub While this compound itself is not an ester, the enzymes involved in its ultimate mineralization would likely be oxidoreductases that catalyze the breakdown of the aliphatic chain, followed by enzymes of central metabolism that process the resulting smaller fragments. For instance, in the anaerobic degradation of cyclohexane (B81311) carboxylic acid, the molecule is first activated to its coenzyme A (CoA) derivative and then undergoes dehydrogenation. asm.org A similar activation step might be necessary for the microbial degradation of this compound.
Environmental Fate Modeling of Structurally Similar Compounds
Environmental fate models are valuable tools for predicting how a chemical will move and transform in the environment. researchgate.net These models integrate a chemical's physical and chemical properties with environmental parameters to estimate its distribution and persistence in air, water, and soil. researchgate.netnih.gov
For ionizable organic compounds like carboxylic acids, multimedia multi-species fate models can be developed to account for the different behaviors of the neutral acid and its conjugate base. nih.gov For example, in the case of perfluorooctanoic acid (PFOA), modeling has shown that while the anionic form is dominant in water, the neutral acid form governs the intermedia partitioning, such as volatilization to the atmosphere. nih.gov
Given the structure of this compound, a long-chain aliphatic tricarboxylic acid, its environmental fate would likely be characterized by:
Low Volatility: Due to its high molecular weight and multiple polar carboxylic acid groups, it is expected to have a very low vapor pressure and thus not partition significantly into the atmosphere.
High Water Solubility: The carboxylic acid groups will make it highly soluble in water, particularly at neutral to alkaline pH where the acid groups are deprotonated.
Sorption to Soil and Sediment: The carboxyl groups can interact with mineral surfaces and organic matter in soil and sediment, leading to some degree of sorption. The long aliphatic chain may also contribute to partitioning into organic carbon.
Biodegradation as the Main Removal Process: As discussed, biotic degradation is expected to be the primary mechanism for its removal from the environment.
The following table summarizes the expected environmental behavior of this compound based on the properties of similar compounds.
| Environmental Compartment | Predicted Behavior of this compound | Rationale |
| Atmosphere | Low potential for atmospheric transport. | Low volatility due to high molecular weight and polar functional groups. |
| Water | High solubility; primary compartment for transport. | Presence of three carboxylic acid groups enhances water solubility. |
| Soil/Sediment | Moderate to high sorption potential. | Carboxyl groups can bind to minerals; the aliphatic chain can partition into organic matter. |
| Biota | Potential for bioaccumulation is likely low. | High water solubility and expected biodegradation would limit uptake and accumulation in organisms. |
The following table presents data on the degradation of various carboxylic acids, providing a comparative context for the potential degradation of this compound.
| Compound | Degradation Process | Conditions | Result | Reference |
| Aromatic Carboxylic Acids | UV/H₂O₂ | Varied pH and H₂O₂ concentration | Degradation rates decreased with an increasing number of hydroxyl groups. | acs.org |
| Poly(DL-lactide) (PDLLA) | Hydrolytic Degradation | Phosphate-buffered solution, pH 4.0, 37°C | Faster degradation compared to Poly(ε-caprolactone) (PCL). | researchgate.net |
| Perfluoroalkyl Ether Carboxylic Acids (PFECAs) | Reductive degradation by hydrated electrons | UV light | Degradation rate and extent depend on branching and chain length. | acs.org |
| Chlorfenvinphos | Fungal Biodegradation | Spiked in sterile natural water | Degraded to below detection levels by Penicillium citrinum, Aspergillus fumigatus, etc. | nih.gov |
| Poly(ε-caprolactone) (PCL) | Fungal Biodegradation | PCL film | Aspergillus fumigatus produced a mixture of carboxylic acids. | mdpi.com |
Computational and Theoretical Chemistry Approaches for 1,1,7 Heptanetricarboxylic Acid
Quantum Chemical Calculations on Molecular Structure and Conformation
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1,1,7-Heptanetricarboxylic Acid at the molecular level. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure, which in turn dictates its geometry and conformational preferences.
High-level ab initio calculations and Density Functional Theory (DFT) are the primary tools used for this purpose. aip.org For a molecule like this compound, with its flexible heptane (B126788) chain and three carboxylic acid groups, a multitude of conformations are possible due to the rotation around its numerous single bonds. Computational studies can systematically explore this complex potential energy surface to identify stable conformers. acs.org Methods like DFT, often paired with basis sets such as 6-31+G**, are used to perform geometry optimizations, which locate the minimum energy structures corresponding to different conformers. acs.org
A hypothetical example of the kind of data generated from these calculations for different conformers of this compound is presented in Table 1.
Table 1: Hypothetical Calculated Properties of this compound Conformers This table is for illustrative purposes and contains hypothetical data.
| Conformer | Relative Energy (kcal/mol) | Dipole Moment (Debye) | Key Dihedral Angle(s) (°) |
|---|---|---|---|
| A | 0.00 | 2.5 | C1-C2-C3-C4: 180 |
| B | 1.25 | 3.8 | C1-C2-C3-C4: 60 |
| C | 2.10 | 1.9 | C1-C2-C3-C4: -60 |
| D | 3.50 | 4.5 | C4-C5-C6-C7: 65 |
These theoretical calculations provide a foundational understanding of the molecule's preferred shapes, which is crucial for interpreting experimental data and predicting its interactions with other molecules.
Molecular Dynamics Simulations for Intermolecular Interactions
While quantum chemical calculations are excellent for single molecules, Molecular Dynamics (MD) simulations are employed to study the behavior of this compound in a condensed phase, such as in a solution or as part of a larger assembly. MD simulations model the movement of atoms and molecules over time, governed by a force field that approximates the potential energy of the system. baranlab.org
For a polycarboxylic acid like this compound, intermolecular interactions, particularly hydrogen bonding, are paramount. MD simulations can reveal how these molecules interact with each other and with solvent molecules. acs.org In an aqueous environment, the carboxylic acid groups can form strong hydrogen bonds with water and with each other, leading to the formation of dimers, trimers, or larger aggregates. nih.govmdpi.com The strength of these interactions can be quantified by calculating the interaction energies between molecules in the simulation. mdpi.com
MD simulations can also elucidate the role of counterions in solution. For example, if this compound is deprotonated, metal ions in the solution can form bridges between the carboxylate groups of different molecules, leading to aggregation. mdpi.com The coordination of these ions (monodentate or bidentate) can be analyzed from the simulation trajectories. mdpi.com
The insights from MD simulations are critical for understanding properties like solubility, viscosity, and the initial stages of crystallization. mdpi.com Table 2 provides an example of the type of data that can be extracted from an MD simulation of this compound in water.
Table 2: Illustrative Data from a Molecular Dynamics Simulation of this compound in Water This table is for illustrative purposes and contains hypothetical data.
| Simulation Parameter | Value |
|---|---|
| Average Number of Intermolecular H-bonds per Acid Molecule | 3.2 |
| Average Number of Water Molecules in First Solvation Shell | 25 |
| Dimerization Free Energy (kcal/mol) | -4.5 |
| Radial Distribution Function g(r) peak (Acid-Acid) | 4.8 Å |
These simulations bridge the gap between the single-molecule picture and the macroscopic behavior of the substance.
Reaction Mechanism Elucidation using Computational Methods
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products, including any intermediates and transition states. rsc.org
The process typically begins with geometry optimizations to find the structures of the reactants, products, and any proposed intermediates. Transition state searches are then performed to locate the highest energy point along the reaction coordinate, which represents the energy barrier of the reaction. rsc.org The nature of these stationary points is confirmed by vibrational frequency analysis; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. baranlab.org
For reactions of this compound, such as esterification, decarboxylation, or cyclization, these methods can provide invaluable details. For example, in an esterification reaction, calculations can determine whether the reaction proceeds through a tetrahedral intermediate and can quantify the activation energy for each step. rsc.org This allows for a comparison of different possible mechanisms to determine the most favorable one. rsc.org The calculated activation barriers can provide insight into the reaction kinetics. nih.gov
Predictive Modeling of Reactivity and Selectivity
Beyond elucidating mechanisms, computational methods can be used to predict the reactivity and selectivity of this compound. A key aspect of its reactivity is its acidity, which is quantified by its pKa values. Since it is a tricarboxylic acid, it will have three distinct pKa values corresponding to the successive deprotonation of the carboxyl groups.
Computational protocols have been developed to predict pKa values with reasonable accuracy. researchgate.netnih.govnih.gov These methods typically involve calculating the Gibbs free energy change for the deprotonation reaction in both the gas phase and in solution, often using a continuum solvation model to account for the effect of the solvent. acs.orgrsc.org The accuracy of these predictions depends on the level of theory, the basis set, and the solvation model used. rsc.org
Predictive models can also be applied to understand regioselectivity in reactions. For example, if only one of the three carboxyl groups is to be reacted, computational models can predict which one is the most susceptible to nucleophilic attack by analyzing properties like atomic charges, electrostatic potential, or frontier molecular orbitals of the molecule. mdpi.com This information is highly valuable for planning synthetic routes.
Table 3: Hypothetical Predicted pKa Values for this compound This table is for illustrative purposes and contains hypothetical data.
| Dissociation Step | Predicted pKa (Computational Method A) | Predicted pKa (Computational Method B) |
|---|---|---|
| pKa1 | 4.5 | 4.7 |
| pKa2 | 5.6 | 5.8 |
| pKa3 | 6.1 | 6.3 |
These predictive capabilities make computational chemistry a proactive tool in chemical research.
Development and Application of Computational Tools in Organic Chemistry
The study of molecules like this compound is facilitated by a wide array of computational tools and software packages. longdom.org Programs such as Gaussian, ORCA, and NWChem are widely used for quantum mechanical calculations. longdom.org For molecular dynamics simulations, packages like AMBER, GROMACS, and CHARMM are standard. longdom.org
Beyond these general-purpose tools, more specialized computational methods are continually being developed. For instance, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of related carboxylic acids with their biological activity or toxicity. nih.gov While not specific to this compound, the principles of QSAR could be applied if it were part of a study on a larger set of similar compounds. nih.gov
Hybrid methods like Quantum Mechanics/Molecular Mechanics (QM/MM) are also becoming increasingly important. longdom.org These methods allow a specific part of a large system, such as the active site of an enzyme interacting with this compound, to be treated with high-accuracy quantum mechanics, while the rest of the system is modeled with a more computationally efficient molecular mechanics force field. longdom.org Furthermore, the integration of computational chemistry with machine learning and artificial intelligence is an emerging trend, promising to accelerate the discovery and design of new molecules and materials. numberanalytics.com
Analytical Chemistry Techniques for Characterization and Quantification of 1,1,7 Heptanetricarboxylic Acid
Chromatographic Separations (GC-MS, LC-MS) for Complex Mixtures
Chromatographic techniques are essential for separating 1,1,7-Heptanetricarboxylic Acid from complex sample mixtures prior to its detection and quantification. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most powerful and commonly used methods for the analysis of tricarboxylic acids. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility and high polarity of tricarboxylic acids, derivatization is a mandatory step for GC-MS analysis. theses.cz Silylation is a common derivatization technique where active hydrogen atoms in the carboxylic acid groups are replaced with a trimethylsilyl (B98337) (TMS) group, increasing the compound's volatility and thermal stability. theses.cz Another approach is derivatization with ethyl chloroformate. theses.cz Once derivatized, the compound can be separated on a non-polar or medium-polarity capillary column and subsequently analyzed by a mass spectrometer. GC-MS offers high chromatographic resolution and provides detailed mass spectra for identification. springernature.com Isotope dilution techniques can be used to correct for sample loss and matrix effects during analysis. springernature.com
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly sensitive and versatile technique for analyzing tricarboxylic acids without the need for derivatization. mdpi.com Various LC methods have been developed for the separation of these polar compounds. mdpi.com
Reversed-Phase (RP) LC-MS: Standard C18 columns can be used, often with an acidic mobile phase (e.g., containing formic acid) to ensure the carboxylic acid groups are protonated, which improves retention. sigmaaldrich.comnih.gov However, retaining highly polar short-chain carboxylic acids can be challenging. nih.gov
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for separating very polar compounds that are poorly retained in reversed-phase chromatography.
Mixed-Mode Chromatography: This approach uses columns with both reversed-phase and ion-exchange properties, offering enhanced retention and selectivity for polar analytes like tricarboxylic acids. waters.com
Ion-Pair Chromatography: An ion-pairing reagent is added to the mobile phase to form a neutral complex with the charged analyte, increasing its retention on a reversed-phase column.
LC is most often coupled with tandem mass spectrometry (LC-MS/MS), which provides excellent sensitivity and selectivity for quantification, especially in complex matrices like biological fluids or tissues. researchgate.netnih.govnih.gov
| Technique | Stationary Phase Example | Mobile Phase Example | Derivatization | Detection |
| GC-MS | Phenyl-methylpolysiloxane | Helium | Required (e.g., Silylation) | MS (EI) |
| LC-MS/MS | C18, PFP nih.gov, Mixed-Mode waters.com | Water/Acetonitrile with Formic Acid nih.gov | Not required | MS/MS (ESI) |
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is a key technique for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns. It is typically coupled with a chromatographic separation method like GC or LC. theses.cz
When analyzed by LC-MS with electrospray ionization (ESI) in negative mode, this compound would be expected to form a deprotonated molecule [M-H]⁻, as well as potentially [M-2H]²⁻ and [M-3H]³⁻ ions. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the elemental composition. bohrium.com
Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the parent ion, providing structural insights. For tricarboxylic acids, common fragmentation pathways in negative ion mode include:
Neutral loss of H₂O (water)
Neutral loss of CO₂ (carbon dioxide) from the carboxylic acid groups
Cleavage of C-C bonds in the aliphatic chain
Derivatization, for instance with 3-nitrophenylhydrazine, can be employed to enhance ionization efficiency and control fragmentation, thereby boosting sensitivity in LC-MS analysis. bohrium.comnih.govresearchgate.net The fragmentation patterns of these derivatives can be optimized to create highly sensitive and specific multiple reaction monitoring (MRM) methods for quantification. bohrium.com
Advanced Titration and Electroanalytical Methods for Carboxylic Acids
While classical titrimetry can be used, advanced methods offer greater precision and automation for the analysis of polyprotic acids like this compound.
Advanced Titration Methods: Titration allows for the determination of the total acid content in a sample. libretexts.org Since this compound is a triprotic acid, its titration curve with a strong base (e.g., NaOH) would ideally show three equivalence points, corresponding to the neutralization of each carboxylic acid proton. uwaterloo.ca
Potentiometric Titration: This is a highly accurate method where the change in potential is measured with an electrode as the titrant is added. numberanalytics.com It is particularly useful for identifying multiple equivalence points in the titration of a polyprotic acid, which may not be clear using a chemical indicator.
Non-Aqueous Titration: For carboxylic acids that are poorly soluble in water, titration can be performed in a non-aqueous solvent system, such as a mixture of an alcohol and a polar aprotic solvent. numberanalytics.com A strong base like tetrabutylammonium (B224687) hydroxide (B78521) (TBAH) is often used as the titrant. numberanalytics.com
Conductometric Titration: This method follows the change in electrical conductivity of the solution during the titration. u-szeged.hu The conductivity changes as the concentration and mobility of ions change, allowing for the determination of the endpoint. u-szeged.hu
Electroanalytical Methods: These methods measure electrical properties like potential or current to determine analyte concentration and offer high sensitivity. tcd.iesolubilityofthings.com
Potentiometry: As mentioned, this can be used for titrations but also for direct measurement using ion-selective electrodes (ISEs), although developing a highly selective ISE for a specific tricarboxylic acid would be a significant challenge.
Voltammetry/Amperometry: These techniques measure the current resulting from the oxidation or reduction of an analyte at an electrode surface as a function of applied potential. solubilityofthings.com While direct electrochemical oxidation of a saturated aliphatic carboxylic acid is difficult, it may be possible using chemically modified electrodes or by analyzing derivatives of the acid.
Quantitative Analysis of Tricarboxylic Acids in Various Matrices
The accurate quantification of tricarboxylic acids like this compound in diverse and complex matrices, such as biological tissues, plasma, or environmental samples, is critical for many research applications. nih.govnih.govmdpi.comfrontiersin.org LC-MS/MS has become the gold standard for this purpose due to its high sensitivity, selectivity, and wide applicability. nih.govnih.gov
A typical quantitative LC-MS/MS workflow involves:
Sample Preparation: This may include protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) to remove interfering substances and concentrate the analyte.
Chromatographic Separation: An optimized LC method is used to separate the target analyte from isomers and other matrix components. waters.com
Mass Spectrometric Detection: The analysis is performed using tandem mass spectrometry, typically in the Multiple Reaction Monitoring (MRM) mode. researchgate.net In MRM, a specific precursor ion for the analyte is selected and fragmented, and one or more specific product ions are monitored. This provides a very high degree of selectivity and reduces background noise.
Quantification: Quantification is achieved by creating a calibration curve using standards of known concentration. The use of a stable isotope-labeled internal standard (e.g., ¹³C- or ²H-labeled this compound) is highly recommended to correct for matrix effects and variations in sample recovery and instrument response. springernature.com
Method validation is a crucial step to ensure the reliability of the quantitative data. According to regulatory guidelines, validation should assess linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), recovery, and matrix effects. sigmaaldrich.comnih.gov Published methods for other tricarboxylic acids have demonstrated low limits of detection (in the nanomolar to picomolar range) and excellent linearity and recovery. nih.govbohrium.com
Table of Typical Performance Data for Tricarboxylic Acid Quantification by LC-MS/MS (Note: Data are generalized from studies on various TCAs, not specifically this compound)
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 10 pM - 60 nM | nih.govbohrium.com |
| Limit of Quantification (LOQ) | Level 1 of Calibration Curve | nih.gov |
| Linearity (r²) | > 0.99 | sigmaaldrich.comnih.gov |
| Recovery | > 90% | nih.gov |
Exploration of Research Applications and Potential Roles of 1,1,7 Heptanetricarboxylic Acid in Advanced Materials and Chemical Synthesis
Use as a Building Block in Polymer Chemistry Research
The trifunctional nature of 1,1,7-heptanetricarboxylic acid makes it a compelling candidate for creating highly branched or cross-linked polymers. In polymer chemistry, the number of functional groups on a monomer dictates the architecture of the resulting polymer. While dicarboxylic acids lead to linear chains, the three carboxylic acid groups of this compound can serve as junction points, leading to the formation of complex three-dimensional polymer networks.
The long aliphatic chain of this acid could impart flexibility and hydrophobicity to the polymer structure. This is in contrast to the rigidity offered by aromatic tricarboxylic acids. This flexibility could be advantageous in the synthesis of novel polyesters and polyamides with tailored thermal and mechanical properties. For instance, condensation polymerization with various diols or diamines could yield polymers with a range of characteristics, from soft elastomers to tough thermosets.
Table 1: Potential Polymer Properties Influenced by this compound
| Property | Potential Influence of this compound |
| Architecture | Branched, Cross-linked, Dendritic |
| Flexibility | Increased due to the heptane (B126788) backbone |
| Solubility | Potentially enhanced in non-polar solvents |
| Thermal Stability | Dependent on the co-monomer and cross-linking density |
| Mechanical Strength | Tunable from soft to rigid based on formulation |
Precursor in Fine Chemical Synthesis
In the realm of fine chemical synthesis, polycarboxylic acids are valuable starting materials for creating a variety of organic molecules. This compound could serve as a precursor for the synthesis of more complex molecules with specific functionalities. For instance, the carboxylic acid groups can be chemically modified into other functional groups such as esters, amides, or acid chlorides, opening up a wide array of synthetic possibilities.
The synthesis of natural products and their analogues often involves the use of multifunctional building blocks. nih.gov While no direct synthesis utilizing this compound is reported, its structure suggests potential in constructing long-chain, functionalized molecules that could be of interest in pharmaceutical or agricultural chemistry.
Ligand Design in Coordination Polymer and Metal-Organic Framework (MOF) Research
Coordination polymers and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The properties of these materials, such as porosity and catalytic activity, are highly dependent on the geometry and functionality of the organic linkers. Tricarboxylic acids are a common class of ligands used in the synthesis of MOFs. nih.gov
While aromatic tricarboxylic acids like 1,3,5-benzenetricarboxylic acid are widely used to create rigid and porous frameworks, the use of aliphatic tricarboxylic acids like this compound could lead to the formation of more flexible and dynamic frameworks. nih.govnih.gov The flexibility of the heptane chain could allow for the creation of MOFs that exhibit "breathing" behavior, where the framework can change its structure in response to external stimuli such as the introduction of guest molecules. This could have applications in gas storage and separation.
The coordination of the three carboxylate groups to metal centers can result in a variety of network topologies, from one-dimensional chains to complex three-dimensional frameworks. mdpi.com The specific coordination modes would depend on factors such as the choice of metal ion and the reaction conditions.
Table 2: Potential Role of this compound in MOF Synthesis
| Feature | Potential Contribution |
| Ligand Functionality | Tricarboxylate linker |
| Framework Flexibility | High, due to the aliphatic chain |
| Potential Topologies | 1D, 2D, and 3D networks |
| Potential Applications | Gas storage, separation, catalysis |
Role in Supramolecular Chemistry and Self-Assembly Studies
Supramolecular chemistry focuses on the study of non-covalent interactions between molecules, leading to the formation of large, well-ordered structures through self-assembly. nih.gov Carboxylic acids are known to form strong hydrogen bonds, which can be a driving force for self-assembly. nih.gov
This compound, with its three carboxylic acid groups and a flexible chain, could participate in intricate hydrogen-bonding networks, leading to the formation of interesting supramolecular architectures such as gels, liquid crystals, or molecular capsules. The interplay between the hydrogen bonding of the carboxylic acids and the van der Waals interactions of the aliphatic chain would govern the final self-assembled structure. The study of how this molecule organizes itself in different solvents and under various conditions could provide fundamental insights into the principles of molecular self-assembly. nih.gov
Investigation as a Component in Lubricant Formulations (Research on Interaction Mechanisms)
Carboxylic acids and their derivatives are often used as additives in lubricant formulations to reduce friction and wear. They can form protective films on metal surfaces through chemical adsorption. The presence of multiple carboxylic acid groups in this compound suggests that it could act as a multidentate ligand, strongly binding to metal surfaces.
Research in this area would focus on understanding the interaction mechanisms between the molecule and different metal surfaces. The long aliphatic chain could contribute to the formation of a robust and low-friction boundary layer. The trifunctional nature of the headgroup could lead to a higher density of molecules adsorbed on the surface, potentially enhancing the durability of the lubricating film. The study of such molecules could lead to the development of more effective and environmentally friendly lubricant additives.
Q & A
Q. What are the established synthetic routes for 1,1,7-Heptanetricarboxylic Acid, and how can reaction conditions be optimized for high purity?
this compound (C10H16O6) can be synthesized via stepwise carboxylation of heptane derivatives. A plausible approach involves:
- Hydrolysis and Acylation : Starting with a halogenated heptane precursor, sequential hydrolysis of nitriles or esters to carboxylic acids, followed by selective protection/deprotection of functional groups to achieve the 1,1,7-substitution pattern.
- Catalytic Carboxylation : Using transition metal catalysts (e.g., palladium) to introduce carboxyl groups at specific positions.
Optimization requires monitoring reaction intermediates via thin-layer chromatography (TLC) and adjusting parameters (temperature, solvent polarity, catalyst loading). Final purification via recrystallization or column chromatography ensures >95% purity, validated by <sup>1</sup>H/<sup>13</sup>C NMR and FTIR spectroscopy .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H NMR can resolve methylene/methyl protons near carboxyl groups (δ 1.2–2.5 ppm), while <sup>13</sup>C NMR identifies carboxyl carbons (δ 170–180 ppm).
- Infrared Spectroscopy (FTIR) : Strong O-H stretches (2500–3300 cm<sup>-1</sup>) and C=O stretches (1680–1720 cm<sup>-1</sup>) confirm acid functionality.
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of acetonitrile/water (0.1% trifluoroacetic acid) to assess purity. Retention time and peak symmetry correlate with structural integrity .
Advanced Research Questions
Q. How does this compound perform as a ligand in coordination polymers, and what structural insights can be gained from crystallographic studies?
The three carboxyl groups enable diverse coordination modes (monodentate, bridging, or chelating) with metal ions (e.g., Zn<sup>2+</sup>, Cu<sup>2+</sup>). To study this:
- Synthesize metal-organic frameworks (MOFs) under solvothermal conditions (e.g., DMF/water, 80–120°C).
- Analyze crystal structures via single-crystal X-ray diffraction (SCXRD) to determine bond angles, coordination geometry, and porosity.
- Compare with analogous tricarboxylic acids (e.g., 1,3,5-benzenetricarboxylic acid) to assess flexibility and network topology .
Q. What thermodynamic properties (e.g., enthalpy of formation, pKa values) are critical for modeling the acid’s behavior in aqueous systems?
- pKa Determination : Use potentiometric titration in deionized water at 25°C. The three carboxyl groups will exhibit stepwise dissociation (pKa1 ≈ 2.5–3.5, pKa2 ≈ 4.0–5.0, pKa3 ≈ 6.0–7.0).
- Enthalpy of Formation (ΔHf) : Measure via combustion calorimetry and validate with density functional theory (DFT) calculations (B3LYP/6-311+G(d,p) basis set). Expect deviations <5% between experimental and computational values .
Q. How can researchers resolve contradictions in reported solubility or stability data for this compound?
Discrepancies often arise from:
- Solvent Impurities : Use HPLC-grade solvents and degas solutions to prevent oxidation.
- Polymorphism : Characterize crystalline forms via powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC).
- pH-Dependent Stability : Conduct stability assays across pH 2–12, monitoring degradation via LC-MS. Acidic conditions (pH < 4) may promote lactone formation, altering solubility .
Methodological Guidance for Data Interpretation
Q. How should researchers design experiments to study the acid’s role in esterification or amidation reactions?
- Kinetic Studies : Use <sup>1</sup>H NMR to track esterification progress (e.g., with methanol in H2SO4). Integrate peaks for ester methyl groups (δ 3.6–3.8 ppm) vs. acid protons.
- Catalyst Screening : Test Brønsted/Lewis acids (e.g., H3PO4, ZnCl2) for regioselective reactions. Optimize for minimal side products (e.g., anhydrides).
Q. What strategies mitigate challenges in quantifying trace amounts of this compound in environmental or biological matrices?
- Derivatization : Convert carboxyl groups to methyl esters (with BF3-methanol) for enhanced GC-MS sensitivity.
- Solid-Phase Extraction (SPE) : Use C18 cartridges to isolate the acid from complex mixtures, followed by LC-MS/MS with multiple reaction monitoring (MRM) .
Tables of Reference Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
